Product packaging for 2-Methylguanosine(Cat. No.:CAS No. 2140-77-4)

2-Methylguanosine

Katalognummer: B1436573
CAS-Nummer: 2140-77-4
Molekulargewicht: 297.27 g/mol
InChI-Schlüssel: SLEHROROQDYRAW-KQYNXXCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Overview of RNA Modifications and the Epitranscriptome

The central dogma of molecular biology describes the flow of genetic information from DNA to RNA to protein. However, this is not the complete picture. The discovery of the "epitranscriptome" has revealed a complex layer of regulation that occurs at the RNA level. This refers to the array of biochemical modifications to RNA molecules that occur after transcription. nih.gov

Significance of Post-Transcriptional RNA Modifications in Gene Expression Regulation

Post-transcriptional RNA modifications are crucial for fine-tuning gene expression. fiveable.me These chemical alterations to ribonucleic acid (RNA) molecules occur after they have been transcribed from DNA and before they are translated into proteins. These modifications can influence every aspect of an RNA molecule's life, including its structure, stability, localization, and function. fiveable.menih.gov By altering these properties, cells can rapidly respond to changing conditions and regulate the production of proteins with great precision. fiveable.me

The addition of a 5' cap and a 3' poly(A) tail to messenger RNA (mRNA) are well-known examples of post-transcriptional modifications that protect the mRNA from degradation and enhance its translation. fiveable.menih.gov Other modifications, such as methylation, can affect mRNA splicing, nuclear export, and the efficiency of translation. frontiersin.org In essence, these modifications provide an additional layer of complexity to the regulation of gene expression, allowing for a more dynamic and nuanced control of cellular processes. nih.gov

Diversity of Modified Nucleosides in RNA

The four canonical bases—adenosine (B11128), guanosine (B1672433), cytidine, and uridine—are not the only components of RNA. nih.gov To date, over 170 different types of RNA modifications have been identified across all domains of life, showcasing a remarkable chemical diversity. nih.govtandfonline.combiorxiv.org This vast repertoire of modifications, collectively known as the epitranscriptome, greatly expands the functional capacity of RNA. caister.com

These modifications range from simple additions, like the methylation of a base or sugar, to more complex chemical rearrangements. oup.com They are found in virtually all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and various non-coding RNAs. nih.govoup.com While some modifications are widespread, others are specific to certain organisms or RNA types. The highest density and chemical variety of these modified nucleosides are found in tRNAs, where they are essential for the accuracy and efficiency of protein synthesis. nih.govd-nb.info

N2-Methylguanosine as a Specific RNA Modification

Among the multitude of known RNA modifications, Nthis compound (m²G) is a notable example. oup.com It is a post-transcriptional modification where a methyl group is added to the exocyclic amine at the second position (N2) of the guanine (B1146940) base. oup.com This seemingly simple alteration is found in eukaryotes and archaea and plays a significant role in RNA biology. researchgate.netnih.gov

The m²G modification is predominantly found in transfer RNA (tRNA) and ribosomal RNA (rRNA), but has also been detected in messenger RNA (mRNA) and small nuclear RNA (snRNA). biorxiv.orgmedchemexpress.comfrontiersin.org Its presence can affect the structure and stability of the RNA molecule. medchemexpress.com For instance, the addition of the methyl group can alter the hydrogen bonding patterns of the guanine base and introduce steric hindrance, thereby influencing how the RNA folds and interacts with other molecules. medchemexpress.com

Historical Context of m²G Discovery and Characterization

The journey to understanding Nthis compound began with early investigations into the composition of RNA. Although m²G modifications have been known for several decades, a deeper understanding of their biological functions was limited for a long time due to a lack of knowledge about the enzymes that install them. nih.govfrontiersin.org

One of the early reports of m²G was its isolation and identification from the urine of normal human subjects in 1969. medchemexpress.com This finding suggested that m²G is a natural product of RNA metabolism in the human body. tandfonline.com Later, in 1978, the conformation of m²G as a modified nucleoside in tRNA was described, providing initial insights into its structural role. medchemexpress.com

A significant breakthrough came with the identification and characterization of the methyltransferase enzymes responsible for creating the m²G modification. nih.gov For example, research has identified Trm11 as the enzyme that catalyzes the formation of m²G at position 10 of some tRNAs in both yeast and archaea. nih.govnih.gov More recently, in human cells, the enzymes TRMT11 and THUMPD3 have been identified as the methyltransferases responsible for m²G formation at positions 10 and 6 of specific tRNAs, respectively. nih.gov Additionally, THUMPD2 was discovered to be the enzyme that creates an m²G modification in U6 snRNA, a core component of the spliceosome. nih.gov The identification of these "writer" enzymes has been crucial for elucidating the specific roles of m²G in various cellular processes. nih.gov

Scope and Research Objectives for Nthis compound in an Academic Context

Current and future research on Nthis compound is focused on several key areas, aiming to fully unravel its biological significance. A primary objective is to understand the precise functional roles of m²G in different RNA species and cellular contexts. researchgate.netnih.gov

Research has already shown that m²G is important for cell proliferation, protein translation, and pre-mRNA splicing. nih.gov For example, the absence of m²G in certain tRNAs has been demonstrated to impair protein synthesis. nih.gov In rRNA, m²G residues are located in functionally important sites like the decoding and peptidyltransferase centers, suggesting a role in the fine-tuning of ribosome function. oup.com

Another major research focus is the regulation of the m²G modification. This includes studying the "writer" enzymes (methyltransferases) that add the modification and the "eraser" enzymes (demethylases) that may remove it. Understanding how the activity of these enzymes is controlled is key to understanding how m²G levels are maintained in the cell.

Furthermore, there is growing interest in the potential of m²G as a biomarker for diseases. mtoz-biolabs.com Since modified nucleosides are released from the body in urine, changes in their levels could reflect disease states. oatext.com The development of sensitive detection methods, such as liquid chromatography-mass spectrometry (LC-MS), is crucial for this line of research. biorxiv.orgfrontiersin.org

Finally, researchers are developing computational tools to predict m²G modification sites in RNA sequences. researchgate.netnih.gov These predictive models, combined with experimental validation, will help to identify new m²G sites and guide further functional studies. researchgate.netnih.gov

Enzymes Involved in Nthis compound Modification

EnzymeFunctionLocation in RNAOrganism/Cell Type
TRMT11 Catalyzes m²G formationPosition 10 of specific tRNAsHuman (HCT116 colon cancer cells)
THUMPD3 Catalyzes m²G formationPosition 6 of specific tRNAsHuman (HCT116 colon cancer cells)
THUMPD2 Catalyzes m²G formationU6 snRNAHuman (HCT116 colon cancer cells)
Trm11 Catalyzes m²G formationPosition 10 of some tRNAsYeast, Archaea
aTrm11 Catalyzes m²G and m²₂G formationPosition 10 of tRNAThermococcus kodakarensis (Archaea)
Trm1 Incorporates m²GmRNASaccharomyces cerevisiae (Yeast)
RsmC (YjjT) Methylates G120716S rRNABacteria
RlmG (YgjO) Forms m²G183523S rRNABacteria
RlmL (YcbY) Forms m²G244523S rRNABacteria
RsmD (YhhF) Methylates G96616S rRNABacteria

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O5 B1436573 2-Methylguanosine CAS No. 2140-77-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEHROROQDYRAW-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943960
Record name 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2140-77-4
Record name N2-Methylguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylguanosine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-METHYLGUANOSINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biological Distribution and Localization of N2 Methylguanosine

Presence of m²G Across Domains of Life

The distribution of m²G, while extensive, exhibits domain-specific patterns in its location within RNA molecules and its prevalence.

In eukaryotes, N2-methylguanosine is a conserved modification found in various RNA molecules. tandfonline.com It is particularly widespread in tRNA, occurring at several positions, most notably at positions 6, 10, and 26. tandfonline.comoup.com The modification at position 10 (m²G10) is catalyzed by the TRMT11 enzyme in yeast and likely its human homolog, TRMT11. oup.comnih.gov The modification at position 6 (m²G6), located in the rarely modified acceptor stem, is catalyzed by the THUMPD3-TRMT112 complex in humans. tandfonline.com Furthermore, m²G is found in the U6 small nuclear RNA (snRNA) of higher eukaryotes, highlighting its role beyond tRNA. frontiersin.orgfrontiersin.org

Table 2: Documented Locations of m²G in Eukaryotic RNA
RNA TypePositionOrganism/SystemReference
tRNA6Mammals (e.g., Humans, Bos taurus) frontiersin.orgoup.com
tRNA10Yeast (S. cerevisiae), Humans frontiersin.orgtandfonline.com
tRNA26Yeast, Humans (often a precursor to m²₂G) frontiersin.orgfrontiersin.org
U6 snRNANot specifiedHigher Eukaryotes frontiersin.orgfrontiersin.org

Nthis compound is ubiquitously found in archaea, primarily within tRNA and rRNA. frontiersin.orgfrontiersin.orgoup.com The modification at position 10 of tRNA (m²G10) is a hallmark feature in this domain, catalyzed by the Trm11 enzyme. oup.com In some hyperthermophilic archaea, such as Thermococcus kodakarensis, the presence of m²G10 is crucial for survival at high temperatures, likely by contributing to the structural integrity of tRNA. oup.com Unlike in eukaryotes, some archaeal Trm11 enzymes can catalyze both the formation of m²G10 and its subsequent methylation to N2,N2-dimethylguanosine (m²₂G10). oup.com The m²G modification is also found at position 6 in the tRNA of some archaeal species, including Methanocaldococcus jannaschii. frontiersin.orgbiorxiv.org

Table 3: Documented Locations of m²G in Archaeal tRNA
SpeciestRNA PositionKey FindingReference
Methanocaldococcus jannaschii6Presence of m²G6 in cytoplasmic tRNA. frontiersin.org
Pyrococcus furiosus6, 10, 26Predicted modifications at multiple conserved sites. biorxiv.org
Thermococcus kodakarensis10m²G10 modification is important for growth at high temperatures. oup.com
Haloferax volcanii10Identification of m²G10 in tRNA. oup.com

In the bacterial domain, the presence of Nthis compound is less universal compared to eukaryotes and archaea. oup.com While m²G has been detected in bacterial rRNA and tRNA, it is not found in all species. frontiersin.orgfrontiersin.org For instance, the m²G6 modification is present in the hyperthermophilic eubacterium Thermus thermophilus but is absent in most other bacteria. oup.com While structural studies have suggested the potential for m²G at position 10 in bacterial tRNAs, its actual presence remains largely unconfirmed. frontiersin.orgfrontiersin.org In Aquifex aeolicus, the Trm1 enzyme has been shown to modify G26 to m²G, which can be further methylated. genesilico.pl

Table 4: Documented Locations of m²G in Bacterial tRNA
SpeciestRNA PositionKey FindingReference
Thermus thermophilus6Confirmed presence of m²G6 in cytoplasmic tRNA. frontiersin.orgoup.com
Aquifex aeolicus26, 27Trm1 enzyme modifies G26 and G27. genesilico.pl
Escherichia coliNot specifiedm²G is found in rRNA. medchemexpress.com

Subcellular Localization of m²G-Modified RNA Molecules

The m²G modification is found on RNA molecules located in distinct subcellular compartments, primarily the cytosol and mitochondria, where it is integral to the function of the local protein synthesis machinery.

In the cytosol of eukaryotic cells, Nthis compound is predominantly found in tRNA molecules. frontiersin.org The modification occurs at several key positions that are important for tRNA folding and stability. frontiersin.org For example, m²G is found at position 10 in the D-arm and position 26 at the junction of the D-arm and the anticodon stem. frontiersin.orgfrontiersin.org In most cytosolic tRNAs, m²G at position 26 serves as an intermediate, being further methylated to N2,N2-dimethylguanosine (m²₂G26) by the TRMT1 enzyme. frontiersin.orgresearchgate.net However, in a few specific cases, such as the initiator tRNA (tRNAiMet), the m²G26 modification is retained without further methylation. researchgate.net

Nthis compound is also a component of mitochondrial tRNAs (mt-tRNAs), which are essential for the translation of proteins encoded by the mitochondrial genome. frontiersin.orgresearchgate.net The TRMT1 enzyme, which modifies cytosolic tRNAs, is also targeted to the mitochondria to install the m²G26 modification on mt-tRNAs. tandfonline.com However, the modification landscape in mitochondria differs from the cytosol. In human mt-tRNAs, the m²G modification is relatively abundant at position 10 (m²G10) in at least 15 mt-tRNA species. nih.gov Furthermore, unlike in the cytosol, the m²G26 modification in most human mt-tRNAs is not further methylated to m²₂G26, indicating distinct regulatory mechanisms between the two compartments. researchgate.net

Table 5: Comparison of m²G Localization in Human Cytosolic and Mitochondrial tRNA
LocationPositionTypical StateKey EnzymeReference
Cytosol26Mostly a precursor to N2,N2-dimethylguanosine (m²₂G)TRMT1 frontiersin.orgresearchgate.net
Mitochondria26Predominantly remains as Nthis compound (m²G)TRMT1 tandfonline.comresearchgate.net
Cytosol10Present as m²GTRMT11 oup.com
Mitochondria10Present as m²G in at least 15 mt-tRNA speciesTRMT61B (predicted) nih.gov

Specific RNA Species Containing Nthis compound

The m²G modification is predominantly found in transfer RNA (tRNA) and ribosomal RNA (rRNA). frontiersin.org It has also been detected in other RNA species, such as the U6 small nuclear RNA (snRNA) in higher eukaryotes. frontiersin.org

Transfer RNA (tRNA)

In tRNA molecules, m²G and its doubly methylated derivative, N2,N2-dimethylguanosine (m²₂G), are typically located at the junctions between different structural domains of the tRNA cloverleaf. frontiersin.orgdoaj.orgresearchgate.net These modifications are crucial for tRNA folding, stability, and function. frontiersin.orgdoaj.org

The m²G modification has been identified at several specific positions within the tRNA cloverleaf structure. These positions include 6, 7, 9, 10, 18, 26, 27, 57, and 67. nih.govresearchgate.net The methylation at these sites is performed by site-specific tRNA methyltransferases. nih.gov For instance, the Trm11-Trm112 complex is responsible for methylating guanosine (B1672433) at position 10. nih.govresearchgate.net The locations of these modifications are critical, with those at positions 6 and 7 situated in the acceptor stem, and the one at position 10 at the junction of the acceptor stem and the D-arm, where it can form tertiary interactions. frontiersin.org

Table 1: Documented Positions of Nthis compound (m²G) in the tRNA Cloverleaf Structure

In human cells, the complex formed by THUMP domain-containing protein 3 (THUMPD3) and TRMT112 is responsible for the m²G modification at position 6 in a wide range of tRNAs and specifically at position 7 in tRNA^Trp. tandfonline.com The TRMT11-TRM112 complex specifically mediates the N2-methylation of the guanosine nucleotide at position 10 (m2G10) in various tRNAs. uniprot.org

N2,N2-Dimethylguanosine (m²₂G) is another modified purine (B94841) nucleoside that results from the degradation of tRNA. caymanchem.com This modification, like m²G, is found in tRNAs from all domains of life. frontiersin.org The presence of m²₂G hinders the formation of canonical Watson-Crick base pairing with cytosine but does not affect pairing with uracil. frontiersin.org In archaea, m²G at position 10 can be further methylated to m²₂G10 by the Trm11-Trm112 complex or by Trm11 alone. nih.gov In the cloverleaf structure of tRNA, m²₂G is often found at position 26, at the junction of the D-arm and the anticodon stem. frontiersin.orgplos.org

Ribosomal RNA (rRNA)

Nthis compound is also a component of ribosomal RNA, the structural and catalytic core of the ribosome. oup.comnih.gov

In the bacterial ribosome, specifically in Escherichia coli, there are five nearly universally conserved m²G residues. oup.comnih.gov Three of these are located in the 16S rRNA of the small ribosomal subunit, and two are in the 23S rRNA of the large subunit. oup.comnih.gov These modified nucleotides are clustered in functionally important regions of the ribosome, such as the decoding center, the peptidyltransferase center, and the subunit interface. oup.comresearchgate.net

The specific positions of m²G in E. coli rRNA are:

16S rRNA : G966, G1207, and G1516. oup.comnih.govgenesilico.plgenesilico.pl

23S rRNA : G1835 and G2445. oup.comnih.govgenesilico.plresearchgate.net

Each of these modifications is introduced by a specific methyltransferase enzyme. For example, RsmD methylates G966, RsmC methylates G1207, and RsmJ methylates G1516 in the 16S rRNA. oup.comnih.govgenesilico.pl In the 23S rRNA, RlmG is responsible for the formation of m²G1835, and the RlmKL enzyme (also known as YcbY) catalyzes the formation of m²G2445. oup.comnih.govgenesilico.plebi.ac.uk

Table 2: Positions of Nthis compound (m²G) in E. coli Ribosomal RNA

Table 3: Compound Names Mentioned

Small Nuclear RNA (snRNA)

Nthis compound (m²G) is a post-transcriptional modification found in various types of RNA, including small nuclear RNA (snRNA), which are critical components of the spliceosome machinery responsible for pre-mRNA splicing. frontiersin.org While several snRNAs are known to be heavily modified, m²G has been specifically identified in U6 snRNA. frontiersin.orgfrontiersin.org These modifications can significantly impact the folding and function of the RNA molecules. frontiersin.org For instance, U6 snRNA, a key catalytic component of the spliceosome, contains multiple modified nucleotides, including pseudouridine (B1679824) (Ψ), 2′-O-methylation (Nm), N6-methyladenosine (m⁶A), and Nthis compound (m²G). frontiersin.orgnih.govbiorxiv.orgoup.com The presence of these modifications is believed to enhance base-stacking and base-pairing interactions within the U6 snRNA structure. nih.govoup.com The enzyme class responsible for this modification is known as guanine-(N2)-methyltransferases. frontiersin.org

Detailed research has pinpointed the specific location and functional importance of Nthis compound in U6 snRNA.

Location and Conservation : In humans, m²G is located at position 72 (G72) of the U6 snRNA, which is situated in the catalytic center of the spliceosome. nih.govbiorxiv.org This modification at G72 has been found to be conserved among vertebrates, with studies confirming its presence in humans, mice, and zebrafish. nih.govbiorxiv.orgoup.com However, it was not detected in the fruit fly (Drosophila). nih.govbiorxiv.org The modification appears specific to the major spliceosome, as it is absent in U6atac snRNA, the functional analog in the minor spliceosome. nih.govoup.com The target sequence for this modification in U6 snRNA is AmG-G-A, where the guanosine is the modified nucleotide. frontiersin.org

Enzymatic Regulation : The methyltransferase responsible for creating the m²G72 modification in U6 snRNA has been identified as THUMPD2 (THUMP domain-containing protein 2). nih.govbiorxiv.orgoup.com THUMPD2 acts in concert with an auxiliary protein, TRMT112, to specifically recognize and catalyze the methylation of G72 on U6 snRNA. nih.govbiorxiv.org Knocking out the THUMPD2 gene results in the elimination of the m²G72 modification, which consequently impairs the efficiency of pre-mRNA splicing. nih.govoup.combiorxiv.org

Functional Role : The deposition of m²G at position 72 of U6 snRNA is crucial for promoting efficient pre-mRNA splicing activity in human cells. nih.govbiorxiv.orgoup.com Loss of this modification leads to a decrease in the splicing activity of the spliceosome. nih.gov This demonstrates that epigenetic RNA modifications within the core of the spliceosome play a significant role in regulating global pre-mRNA splicing. biorxiv.orgbiorxiv.org

Table 1: Presence of Nthis compound (m²G) in U6 snRNA Across Different Species

Species Presence of m²G in U6 snRNA Location Reference
Human (Homo sapiens) Present G72 nih.gov, biorxiv.org
Mouse (Mus musculus) Present G72 (equivalent) nih.gov, biorxiv.org
Zebrafish (Danio rerio) Present G72 (equivalent) nih.gov, biorxiv.org
Fruit Fly (Drosophila melanogaster) Not Detected N/A nih.gov, biorxiv.org

Messenger RNA (mRNA)

Beyond its presence in non-coding RNAs, Nthis compound has also been identified as a modification within protein-coding messenger RNA (mRNA). frontiersin.orgrsc.orgbiorxiv.org The discovery of m²G and other modifications in mRNA expands the "epitranscriptome," suggesting that, like non-coding RNAs, the function of mRNA can be modulated by chemical alterations. rsc.org These modifications can influence the localization, stability, and translation of mRNAs. rsc.orgnih.govnsf.gov While modifications like N7-methylguanosine (m⁷G) at the 5' cap are well-known, the identification of internal modifications such as m²G points to more complex layers of gene expression regulation. rsc.orgnih.gov

The budding yeast Saccharomyces cerevisiae has been a key model organism for studying RNA modifications. Recent advancements in purification and analytical techniques have enabled the detection of previously uncharacterized modifications in its mRNA.

Detection and Quantification : Using improved mRNA purification pipelines and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers have successfully detected and quantified Nthis compound (m²G) in purified S. cerevisiae mRNA samples. rsc.orgbiorxiv.orgnih.govnsf.gov This methodology allows for the analysis of dozens of ribonucleoside variants in a single run, revealing that m²G is present at low to moderate levels. rsc.orgbiorxiv.orgbiorxiv.org Along with m²G, other newly detected modifications in yeast mRNA include 1-methylguanosine (B33566) (m¹G), N2,N2-dimethylguanosine (m²₂G), and 5-methyluridine (B1664183) (m⁵U). rsc.orgbiorxiv.orgnih.gov

Enzymatic and Non-Enzymatic Incorporation : Studies suggest that m²G is incorporated into yeast mRNAs both enzymatically and non-enzymatically. rsc.orgbiorxiv.orgnih.gov The enzyme Trm11 has been identified as one of the methyltransferases responsible for installing this modification into mRNA. rsc.orgbiorxiv.orgnih.gov The presence of m²G in mRNA has been shown to impact translation elongation, where its inclusion in mRNA codons can slow the rate of amino acid addition by the ribosome in a position-dependent manner. rsc.orgbiorxiv.org

Table 2: Summary of Nthis compound (m²G) Detection in S. cerevisiae mRNA

Finding Details Reference
Detection Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) rsc.org, biorxiv.org, nih.gov
Identified Enzyme Trm11 rsc.org, biorxiv.org, nih.gov
Relative Abundance Low to moderate rsc.org, nih.gov
Functional Impact Impedes translation elongation in a position-dependent manner rsc.org, biorxiv.org

Biosynthesis and Enzymology of N2 Methylguanosine

N2-Methylguanosine Methyltransferases (MTases)

The enzymes responsible for synthesizing m²G are known as Nthis compound methyltransferases (MTases). These enzymes specifically target the exocyclic amino group at the second position (N2) of a guanosine (B1672433) residue within an RNA sequence. frontiersin.orgresearchgate.net

The methylation reaction catalyzed by m²G MTases universally utilizes S-adenosyl-L-methionine (SAM or AdoMet) as the methyl group donor. frontiersin.orgcirad.froup.com SAM is a common cosubstrate in numerous biological methylation reactions, synthesized from adenosine (B11128) triphosphate (ATP) and methionine. mdpi.comwikipedia.org In the formation of m²G, the methyl group from SAM is transferred to the nitrogen atom of the exocyclic amino group of the guanine (B1146940) base. frontiersin.org This reaction yields a methylated guanosine and S-adenosyl-L-homocysteine (SAH) as a byproduct. frontiersin.orgresearchgate.net The role of SAM is central to a vast number of metabolic pathways, where it is the primary donor of methyl groups for the modification of nucleic acids, proteins, and other molecules. mdpi.comcaldic.comnih.gov

The formation of Nthis compound is achieved through a bimolecular nucleophilic substitution (S_N2)-like reaction mechanism. frontiersin.org In this process, the exocyclic N2 atom of the target guanosine acts as the nucleophile. Its nucleophilicity is enhanced by the enzymatic active site, often involving a basic amino acid residue that deprotonates the amino group. frontiersin.org This activated nitrogen atom then performs a nucleophilic attack on the methyl group of the bound SAM molecule. frontiersin.org Concurrently, the bond between the methyl group and the sulfur atom in SAM is cleaved, resulting in the transfer of the methyl group to the guanosine and the release of SAH. frontiersin.org This catalytic strategy is a common feature among SAM-dependent methyltransferases. wikipedia.org

Table 1: Key Steps in the S_N2-like Catalytic Mechanism for m²G Formation

Step Description Key Molecules Involved
1. Substrate Binding The methyltransferase enzyme binds both the target RNA molecule and the S-adenosyl-L-methionine (SAM) cofactor in its active site. m²G Methyltransferase, RNA (with target Guanosine), SAM
2. Nucleophile Activation A basic amino acid residue within the enzyme's active site abstracts a proton from the N2-amino group of the target guanosine, increasing its nucleophilicity. Guanosine, Basic amino acid residue (e.g., Aspartate)
3. Nucleophilic Attack The activated N2-nitrogen atom attacks the electrophilic methyl group of the bound SAM molecule. Activated Guanosine, SAM
4. Methyl Group Transfer A new bond is formed between the N2-nitrogen and the methyl group, while the bond between the methyl group and the sulfur atom of SAM is broken. This follows an S_N2-like substitution pathway. Guanosine, SAM
5. Product Release The products of the reaction, Nthis compound (within the RNA) and S-adenosyl-L-homocysteine (SAH), are released from the enzyme. Nthis compound, SAH, Methyltransferase

The majority of SAM-dependent methyltransferases, including those that form m²G, belong to the Class I family of enzymes, which are characterized by a conserved structural core known as the Rossmann fold. frontiersin.orgnih.govnih.govnih.gov This structural motif is adept at binding SAM. The Rossmann-fold MTase (RFM) domain typically consists of a seven-stranded β-sheet flanked by α-helices. nih.govnih.gov Within this domain, a specific pocket binds the SAM molecule, positioning its reactive methyl group for transfer. oup.comnih.gov While most RNA methyltransferases utilize a Rossmann fold, other classes exist, such as the SPOUT superfamily (Class IV), which have a different catalytic domain architecture. nih.govbiorxiv.org The m²G methyltransferases, specifically, are predominantly Rossmann-fold enzymes. frontiersin.orgnih.gov

Specific Methyltransferases and Their Substrates

While the general mechanisms are conserved, specific enzymes are responsible for methylating guanosine at distinct positions within different RNA molecules.

In eukaryotes and some archaea, the enzyme responsible for creating m²G at position 10 of tRNA is not a single protein but a heterodimeric complex. nih.govoup.com This complex consists of a catalytic subunit, TRMT11 (Trm11 in yeast), and an activating partner protein, TRMT112 (Trm112 in yeast). mdpi.commdpi.comnih.gov TRMT112 is considered a "hub" protein as it interacts with and stabilizes several different methyltransferases involved in modifying components of the protein synthesis machinery, including tRNA, rRNA, and translation factors. oup.commdpi.comoup.com The association with TRMT112 is crucial for the stability and enzymatic activity of TRMT11, enhancing both SAM and tRNA binding. nih.govoup.com

The primary and best-characterized function of the TRMT11-TRMT112 complex is the methylation of the guanosine residue at position 10 (G10) in the D-arm of certain tRNAs to form Nthis compound (m²G10). mdpi.comresearchgate.netoup.comnih.gov This modification is found at the junction of the acceptor stem and the D-arm. yeastgenome.org The formation of m²G10 is believed to contribute to the structural stability and proper folding of the tRNA molecule. yeastgenome.org Studies in Saccharomyces cerevisiae have shown that Trm11 is the catalytic subunit performing the methylation, while Trm112 acts as a necessary regulatory subunit. mdpi.comnih.gov The recognition of the tRNA substrate by the complex is highly specific, requiring elements such as the CCA terminus and a standard-sized variable loop for efficient methylation. nih.gov

Table 2: Components and Function of the m²G10 Methyltransferase Complex

Component Name in Humans Name in Yeast Primary Role
Catalytic Subunit TRMT11 Trm11 Contains the Rossmann-fold methyltransferase domain; binds SAM and catalyzes the methyl transfer to G10 of tRNA. mdpi.comnih.gov
Activating Subunit TRMT112 Trm112 Acts as an allosteric activator and stabilizer for the catalytic subunit; enhances SAM and tRNA binding. mdpi.comnih.govoup.com
Substrate Guanosine at position 10 of specific tRNAs Guanosine at position 10 of specific tRNAs The target nucleoside for methylation. researchgate.netoup.com
Product Nthis compound at position 10 (m²G10) Nthis compound at position 10 (m²G10) The modified nucleoside that contributes to tRNA stability. yeastgenome.org

Table 3: List of Compounds Mentioned

Compound Name Abbreviation
Nthis compound m²G
S-Adenosyl-L-Methionine SAM, AdoMet
S-Adenosyl-L-Homocysteine SAH
Guanosine G
Adenosine Triphosphate ATP
Methionine
TRMT11
TRMT112
Trm11

TRMT11-TRMT112 Complex

Role of TRMT112 as a Hub-Protein

TRMT112, a highly conserved small protein, functions as a crucial activator and stabilizer for a variety of methyltransferases (MTases) involved in the modification of RNA and proteins essential for translation. frontiersin.orgmdpi.com It acts as a hub protein, forming complexes with at least seven human MTases, thereby modulating their stability, substrate affinity, and catalytic activity. mdpi.comfrontiersin.org

In the context of Nthis compound synthesis, TRMT112 is indispensable for the function of several key enzymes. It forms heterodimers with catalytic subunits like THUMPD3 and TRMT11. uniprot.orgcellsignal.com For instance, the interaction between TRMT112 and THUMPD3 is necessary to form an active tRNA methyltransferase complex. uniprot.orguniprot.org Similarly, human TRMT11 requires TRMT112 to be active. frontiersin.org This regulatory role extends to the stabilization of its partner MTases; the absence of TRMT112 can lead to reduced levels of TRMT11 and THUMPD3 in human cells. frontiersin.org The interaction between TRMT112 and its partners is often mutually exclusive, highlighting its role in coordinating the modification of different components of the translation machinery. nih.gov

THUMPD3-TRMT112 Complex

The complex formed by THUMP domain-containing protein 3 (THUMPD3) and TRMT112 is a key player in the N2-methylation of guanosine in tRNAs. tandfonline.commaayanlab.cloud THUMPD3 itself is the catalytic subunit, but it is inactive on its own and requires association with TRMT112 to form a functional heterodimeric complex. maayanlab.cloudnih.gov This complex is responsible for a significant portion of tRNA:m²G modifications in eukaryotes. shanghaitech.edu.cn

The THUMPD3-TRMT112 complex recognizes the conserved 3'-CCA end of mature tRNAs, a crucial feature for its substrate binding. maayanlab.cloudnih.gov This recognition is mediated in part by the THUMP domain of THUMPD3. mdpi.com Once bound, the complex catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of guanosine. uniprot.org

The primary function of the THUMPD3-TRMT112 complex is the formation of Nthis compound at position 6 (m²G6) across a wide range of cytoplasmic tRNAs. tandfonline.comuniprot.orgnih.gov In vitro studies have demonstrated that this complex can methylate all 26 tested human cytoplasmic tRNAs that contain a guanosine at the G6 position. maayanlab.cloudnih.gov

In addition to its broad activity on G6, the THUMPD3-TRMT112 complex is also responsible for the methylation of guanosine at position 7 (m²G7) specifically in tRNATrp. uniprot.orgnih.gov The loss of THUMPD3, and consequently the absence of m²G6/7 modifications, leads to impaired global protein synthesis and reduced cell growth, underscoring the importance of these modifications for proper tRNA function. maayanlab.cloudnih.gov

TRMT1

TRNA methyltransferase 1 (TRMT1) is another critical enzyme in the guanosine modification pathway, responsible for the formation of both Nthis compound (m²G) and N2,N2-dimethylguanosine (m²₂G). nih.govnih.gov Unlike the THUMPD3-TRMT112 complex, human TRMT1 can function independently to catalyze these modifications. nih.gov This enzyme is a homolog of the yeast Trm1p and is crucial for the modification of both cytosolic and mitochondrial tRNAs. nih.gov

TRMT1 catalyzes the dimethylation of a single guanine residue, primarily at position 26 of most tRNAs, to form m²₂G. nih.govgenecards.org This modification is achieved using S-adenosyl-L-methionine as the methyl group donor. genecards.org The m²₂G modification installed by TRMT1 is abundant in mammalian tRNAs and plays a significant role in promoting global protein synthesis and maintaining cellular redox homeostasis. nih.govelifesciences.orgelifesciences.org The presence of m²₂G at position 26 is thought to act as a molecular hinge, contributing to the correct folding and stability of the tRNA structure. tandfonline.com

The primary target of TRMT1 in the cytoplasm is the guanosine at position 26 (G26) of tRNAs. tandfonline.comnih.gov The enzyme is responsible for modifying nearly all known cytoplasmic tRNAs that contain a G26. nih.gov In higher eukaryotes, most of these cytoplasmic tRNAs are modified to m²₂G26. nih.govsciengine.com The loss of TRMT1 function leads to a complete absence of m²₂G26 formation, which can result in neurological disorders. nih.gov

TRMT1 also localizes to the mitochondria and is responsible for modifying mitochondrial tRNAs (mt-tRNAs) at position 26. nih.govtandfonline.comresearchgate.net However, the modification pattern in mitochondria differs from that in the cytoplasm. While TRMT1 predominantly creates m²₂G26 in cytosolic tRNAs, in mitochondria, most of its targets are modified to Nthis compound (m²G26). frontiersin.orgnih.gov Only mitochondrial tRNAIle has been found to contain the m²₂G26 modification, while other TRMT1 mitochondrial targets carry m²G26. frontiersin.org This substrate-dependent activity of TRMT1 explains the distinct distribution of m²G and m²₂G modifications between cytoplasmic and mitochondrial tRNAs. nih.govsciengine.com

TRMT1L (Paralog of TRMT1)

TRMT1L is a paralog of the N2,N2-dimethylguanosine (m²,²G) methyltransferase TRMT1, and both enzymes share a conserved methyltransferase domain. biorxiv.orgnih.gov While human TRMT1 is primarily responsible for creating the m²,²G modification at position 26 in both cytosolic and mitochondrial tRNAs, the precise function and targets of TRMT1L have been less clear. biorxiv.orgnih.gov Recent research has identified TRMT1L as the enzyme that catalyzes the m²,²G modification at position 27 in tyrosine tRNAs. nih.gov

Although its main activity appears to be dimethylation, some evidence suggests a potential role for TRMT1L in Nthis compound (m²G) formation. A study involving the knockout of TRMT1L reported a modest, though not statistically significant, decrease in m²G levels within a specific small RNA fraction (70-110 nucleotides). biorxiv.org Furthermore, the synthesis of another distinct tRNA modification, 3-(3-amino-3-carboxypropyl)uridine (B1195333) (acp³U), by the enzyme DTWD1 is dependent on the presence of TRMT1L. tandfonline.com This dependency appears to be independent of TRMT1L's methyltransferase activity, suggesting a structural or binding role in facilitating other modifications. tandfonline.com

THUMPD2

THUMP domain-containing protein 2 (THUMPD2) has been identified as an active Nthis compound (m²G) methyltransferase. oup.commbexc.de It functions as part of a complex with the multifunctional methyltransferase subunit TRMT112, which acts as an activator. oup.comnih.gov The identification of THUMPD2's function helped to assign a responsible enzyme for a previously "orphan" modification in the U6 small nuclear RNA (snRNA). oup.commbexc.de

Research has conclusively shown that THUMPD2 directly associates with the U6 snRNA, which is a core catalytic component of the spliceosome. oup.comgenenames.org THUMPD2 is responsible for installing the m²G modification at guanosine 72 (G72) of U6 snRNA. nih.govgenenames.org This modification is conserved among vertebrates and plays a significant role in promoting the efficiency of pre-mRNA splicing. nih.govgenenames.org The depletion of THUMPD2 in human cells results in the complete loss of the m²G72 modification on U6 snRNA, leading to impaired pre-mRNA splicing activity and subsequent changes in thousands of alternative splicing events. nih.govgenenames.org The enzyme specifically recognizes structural elements and sequences unique to U6 snRNA to ensure the precise methylation of the G72 residue. nih.govgenenames.org

Ribosomal Guanine-(N2)-Methyltransferases (e.g., RsmC)

In bacteria, a family of enzymes known as ribosomal guanine-(N2)-methyltransferases is responsible for the formation of m²G in ribosomal RNA (rRNA). nih.govresearchgate.net These modifications are clustered in functionally important regions of the ribosome, such as the decoding center and the peptidyltransferase center. researchgate.net

An exemplary member of this family is Ribosomal RNA small subunit methyltransferase C (RsmC). nih.gov In Escherichia coli, RsmC specifically methylates the guanine at position 1207 (G1207) in the 16S rRNA, a component of the small (30S) ribosomal subunit. researchgate.netuniprot.org Other related enzymes in E. coli include RsmD, which targets G966 of the 16S rRNA, and RlmG and RlmL, which are responsible for methylating G1835 and G2445 in the 23S rRNA of the large subunit, respectively. nih.govresearchgate.net These enzymes exhibit different substrate requirements; some recognize and modify naked rRNA, while others act on fully or partially assembled ribosomal subunits. nih.govresearchgate.net The rRNA-specific guanine-N2 methyltransferase RsmC is noted for being limited to a single round of methylation. oup.com

Table 1: Key m²G Methyltransferases and Their Functions

Enzyme Organism/Family Primary Substrate Target Position Function
TRMT1L Human Tyrosine tRNA (for m²,²G) G27 (m²,²G) Catalyzes N2,N2-dimethylguanosine; potential minor role in m²G. biorxiv.orgnih.gov
THUMPD2 Human U6 snRNA G72 Essential for pre-mRNA splicing efficiency. oup.comnih.govgenenames.org
RsmC Bacterial 16S rRNA G1207 Ribosome function and biogenesis. nih.govresearchgate.netuniprot.org
RsmD Bacterial 16S rRNA G966 Ribosome function and biogenesis. nih.govresearchgate.net
RlmG Bacterial 23S rRNA G1835 Ribosome function and biogenesis. nih.govresearchgate.net
RlmL Bacterial 23S rRNA G2445 Ribosome function and biogenesis. nih.govresearchgate.net

Regulation of m²G Methyltransferase Activity

The activity of m²G methyltransferases (MTases) is tightly controlled through various mechanisms to ensure the precise modification of their target RNAs. This regulation involves allosteric activation by partner proteins and sophisticated substrate recognition strategies that ensure specificity.

Allosteric Regulation by TRMT112

Human TRMT112 is a small, evolutionarily conserved protein that functions as a master allosteric regulator for a network of methyltransferases. oup.comfrontiersin.orgmdpi.com It does not possess catalytic activity itself but is essential for the stability and function of its partner enzymes. mdpi.com Several m²G MTases, including TRMT11, THUMPD3, and THUMPD2, have been identified as direct partners of TRMT112. oup.commbexc.deresearchgate.net

TRMT112 forms a stable heterodimer with its partner MTase, an interaction that enhances the partner's solubility and metabolic stability within the cell. mdpi.com This interaction is critical for enzymatic function; for example, the THUMPD2-TRMT112 complex is required for the methylation of U6 snRNA. nih.govresearchgate.net Structural studies have shown that TRMT112 binding can trigger a conformational change in the MTase partner, which in turn increases the binding affinity for the methyl donor, S-adenosyl-L-methionine (SAM). frontiersin.orgmdpi.com This mechanism ensures that the methyltransferase is fully active only when complexed with its regulatory subunit.

Substrate Recognition Mechanisms by MTases

Nthis compound MTases employ highly specific structure-based mechanisms to recognize their RNA substrates, which contrasts with enzymes that recognize simple, linear sequence motifs. frontiersin.org This recognition is often mediated by distinct RNA-binding domains, such as the THUMP (thiouridine synthases, RNA methylases and pseudouridine (B1679824) synthases) domain, which frequently accompanies the catalytic domain. frontiersin.org

The THUMP domain functions as an RNA-binding module that helps anchor the enzyme to the correct substrate. frontiersin.org In the context of tRNA modification, the THUMP domain can act as a "molecular ruler" by binding to the acceptor stem and specifically recognizing the 3'-ACCA tail of the tRNA. oup.comnih.gov This positions the catalytic Rossmann-fold methyltransferase (RFM) domain precisely over the target nucleotide in a different region of the tRNA. nih.gov

For non-tRNA substrates like U6 snRNA, the recognition mechanism is similarly based on structure. THUMPD2 explicitly recognizes specific sequences and structural elements unique to U6 snRNA to catalyze the methylation of G72. nih.govgenenames.org The catalytic domains of these m²G MTases are themselves characterized by a highly conserved signature sequence motif, [D/N/S]-P-[P/I]-[F/Y/W/H], which is essential for the chemical reaction of methyl group transfer from SAM to the guanosine base. frontiersin.org

Table 2: Regulatory Mechanisms of m²G Methyltransferases

Regulatory Mechanism Description Key Molecules Involved Example
Allosteric Activation A non-catalytic protein binds to the methyltransferase to enhance its stability and enzymatic activity. TRMT112, S-adenosyl-L-methionine (SAM) TRMT112 forms a complex with THUMPD2, activating it to methylate U6 snRNA. oup.comnih.gov
Substrate Recognition Specific RNA-binding domains recognize structural features of the target RNA, ensuring precise modification. THUMP domain, Acceptor stem, 3'-ACCA end The THUMP domain of tRNA MTases binds the acceptor stem, positioning the catalytic domain correctly. oup.comnih.gov THUMPD2 recognizes specific structural features of U6 snRNA. nih.govgenenames.org

Dynamic Regulation of m²G Stoichiometries

The modification of RNA with Nthis compound (m²G) is not a static process; rather, its levels are dynamically regulated in response to a variety of internal and external cellular signals. frontiersin.orgfrontiersin.org This dynamic regulation suggests that m²G plays a crucial role in cellular adaptation and response to environmental changes. core.ac.uk The stoichiometry of m²G—the proportion of guanosine sites that are methylated—can be modulated under different conditions, indicating a sophisticated layer of gene expression control. frontiersin.orgfrontiersin.org

Recent research has revealed that tRNA modifications, once considered constant, can be partial and are subject to dynamic changes. nih.gov Cellular stress, in particular, has emerged as a significant driver of this reprogramming of tRNA modifications. core.ac.uk Environmental stressors can lead to widespread changes in the epitranscriptome, which includes alterations in m²G levels, and can also affect the expression of the enzymes responsible for these modifications. researchgate.netmanchester.ac.uk

Studies across different organisms have highlighted the responsive nature of m²G levels to specific stimuli. For instance, in yeast, exposure to oxidative stress induced by hydrogen peroxide resulted in a notable decrease in the level of m²G in tRNA. oup.com Conversely, research on mice has shown that a high-fat diet leads to a significant increase in m²G levels within sperm-derived tRNA fragments (tRFs), hinting at a potential role for this modification in the intergenerational transmission of metabolic information. frontiersin.orgoup.com

In plants, the dynamic regulation of tRNA modifications is also linked to stress responses. Alterations in modifications at the wobble position of tRNA anticodons can enhance the translation of proteins critical for managing stress. nih.gov This adaptability is crucial for sessile organisms that must continually adjust to their environment. annualreviews.org

The enzymes that install the m²G modification are central to its dynamic regulation. The activity and expression of methyltransferase complexes, such as THUMPD3-TRMT112 and TRMT11-TRMT112, are key points of control. nih.govnih.gov For example, the TRMT112 protein acts as an allosteric regulator for several methyltransferases, influencing their stability and activity. nih.gov

The following table summarizes key research findings on the dynamic regulation of m²G stoichiometries in response to various conditions.

Organism/SystemCondition/StressObserved Change in m²G StoichiometryAffected RNAReference
Yeast (Saccharomyces cerevisiae)Oxidative Stress (H₂O₂)DecreasetRNA oup.com
Human CellsCellular StressReprogramming of modificationstRNA core.ac.uk
MiceHigh-Fat DietIncreaseSperm tRFs frontiersin.orgoup.com
PlantsEnvironmental StressAlterations in modificationstRNA nih.gov
Human CellsNutrient DeprivationDynamic RegulationtRNA biorxiv.org
Human CellsDNA DamageDynamic RegulationtRNA biorxiv.org

This body of evidence underscores that the stoichiometry of m²G is not fixed but is instead a tunable feature of the epitranscriptome, allowing cells to fine-tune gene expression and mount adaptive responses to a changing environment. frontiersin.org

Functional Roles of N2 Methylguanosine in Rna Biology

Influence on RNA Structure and Folding

Modifications located in the core of the tRNA, particularly at the interface between the D- and TΨC-arms, are critical for influencing the tertiary fold. nih.gov N2-methylguanosine, often found at key positions like G10, contributes to the correct three-dimensional architecture. researchgate.netresearchgate.net The addition of a hydrophobic methyl group can stabilize local interactions, such as those within the D-loop, which helps to correctly orient the different arms of the tRNA, thereby ensuring its proper L-shaped conformation. researchgate.netresearchgate.net The modification at position 26, often dimethylated to N2,N2-dimethylguanosine (m22G), is particularly important for preventing alternative, non-functional folding pathways by ensuring specific base-pairing interactions that define the core structure. nih.govresearchgate.net

The m2G modification at position 10 (m2G10) is located within the D-loop region. researchgate.net Research suggests that the hydrophobic character of the methyl group introduced at this position might serve to stabilize the D-loop structure. researchgate.netresearchgate.net This stabilization is achieved through favorable hydrophobic interactions within the tightly packed core of the tRNA. The single methyl group on the N2 atom of G10 does not interfere with the formation of the G10-C25-G45 base triple, a key tertiary interaction, but rather enhances the local structural integrity of the D-arm region. nih.govresearchgate.netresearchgate.net

Modulation of Base-Pairing Properties

The addition of a methyl group to the N2 position of guanosine (B1672433) alters its hydrogen bonding capabilities and steric profile, thereby modulating its base-pairing interactions. frontiersin.orgnih.gov However, unlike more disruptive modifications, monomethylation at this position retains significant pairing versatility. frontiersin.org Thermodynamic studies have shown that the substitution of guanosine with Nthis compound is largely iso-energetic, meaning it does not significantly increase or decrease the stability of a standard RNA duplex. nih.govoup.com The methyl group's orientation, either s-cis (pointing toward N1) or s-trans (pointing toward N3), is flexible and adapts to the specific base-pairing context. frontiersin.orgoup.com

Nthis compound can form a canonical Watson-Crick base pair with cytidine (C), similar to an unmodified guanosine. frontiersin.org In this configuration, the methyl group adopts the s-trans rotamer to avoid steric clash, placing it in the minor groove of the RNA double helix. frontiersin.orgoup.comresearchgate.net This pairing involves the standard three hydrogen bonds characteristic of a G-C pair. wikipedia.org Studies have demonstrated that the presence of the methyl group has a negligible effect on the stability of the m2G-C pair compared to a standard G-C pair in an RNA duplex. oup.comresearchgate.net

Base PairRelative StabilityMethyl Group Orientation
G-CStandardN/A
m2G-CIso-energetic with G-C oup.comresearchgate.nets-trans frontiersin.orgoup.comresearchgate.net

A key feature of Nthis compound is its ability to participate in non-canonical base pairings, which are crucial for forming and stabilizing the complex tertiary structures of RNA. frontiersin.orgwikipedia.orgnih.gov

Pairing with Uridine (U): Nthis compound can form a "wobble" base pair with uridine. frontiersin.orgoup.com In this m2G•U pairing, the exocyclic methylamine group is not involved in hydrogen bonding, allowing for free rotation around the C2-N2 bond. oup.comresearchgate.net Consequently, the methyl group can adopt either the s-cis or s-trans conformation. frontiersin.orgoup.comresearchgate.net This pairing has been observed to be modestly more stable (by about 0.3 kcal/mol) than a standard G•U wobble pair when located at an internal position in an RNA duplex. nih.gov

Pairing with Adenosine (B11128) (A): Nthis compound can also form a non-canonical sheared base pair with adenosine (A). frontiersin.orgoup.com For this m2G•A interaction to occur, the methyl group is required to be in the s-cis orientation. frontiersin.orgoup.comresearchgate.net This type of pairing is important in specific structural motifs, such as GNRA tetraloops, although studies show that substituting G with m2G in these loops does not alter their stability. oup.com

Non-Canonical PairPairing TypeRequired/Possible Methyl Orientation
m2G•UWobble frontiersin.orgoup.coms-cis or s-trans frontiersin.orgoup.comresearchgate.net
m2G•ASheared frontiersin.orgoup.coms-cis frontiersin.orgoup.comresearchgate.net

Modulation of Base-Pairing Properties

Distinction between m²G and m²₂G Effects on Base-Pairing

The methylation of the exocyclic amino group of guanine (B1146940) to form Nthis compound (m²G) or N2,N2-dimethylguanosine (m²₂G) has distinct consequences for RNA base-pairing. Mono-methylation to m²G does not disrupt the canonical Watson-Crick base-pairing with cytosine (C). frontiersin.org In an m²G-C pair, the methyl group is oriented in the s-trans conformation. frontiersin.orgoup.com This modification is considered isoenergetic with an unmodified guanosine-cytosine (G-C) pair, meaning it does not significantly alter the stability of the RNA duplex. nih.govnih.gov

Nthis compound can also form non-canonical base pairs with uracil (U) and adenine (A). frontiersin.org In the case of an m²G•U wobble pair, the methyl group can adopt either the s-cis or s-trans conformation. oup.com When pairing with adenine, it typically forms a sheared m²G•A pair, which requires the methyl group to be in the s-cis conformation. frontiersin.orgoup.com

In contrast, the dual methylation that forms m²₂G significantly alters base-pairing capabilities. The presence of two methyl groups at the N2 position eliminates the ability of this nitrogen to act as a hydrogen bond donor, which hinders the formation of a canonical Watson-Crick pair with cytosine. frontiersin.orgnih.govnih.gov However, since the N2 position is not involved in non-canonical base pairing, m²₂G can still pair with adenine and uracil. frontiersin.org Notably, the dimethylation influences the geometry of the G:A pair, favoring a more stable imino-hydrogen bonded conformation over the sheared conformation often seen with unmodified G:A pairs. frontiersin.orgnih.gov This is due to a potential steric clash between a methyl group and the major groove edge of adenine in the sheared arrangement. nih.gov

Modified GuanosinePairing with Cytosine (C)Pairing with Uracil (U)Pairing with Adenine (A)Effect on G:A Pairing Mode
Nthis compound (m²G)Forms stable Watson-Crick pairForms wobble pairForms sheared pairNo significant change
N2,N2-Dimethylguanosine (m²₂G)Disrupts Watson-Crick pairingPairing is possiblePairing is possibleFavors imino-hydrogen bonded form over sheared form

Prevention of Aberrant Base-Pairings

The modification of guanosine to N2,N2-dimethylguanosine plays a crucial role in preventing the formation of incorrect or aberrant base pairs, thereby ensuring the correct folding of transfer RNA (tRNA). frontiersin.org In eukaryotic tRNAs, m²₂G is commonly found at position 26, where it pairs with adenosine at position 44. nih.govnih.gov

The presence of m²₂G at this position is thought to prevent the misfolding of tRNAs into inactive conformations. nih.gov Specifically, it can prevent G26 from incorrectly pairing with other nucleotides, such as C11, which would lead to an alternative, non-functional tRNA structure. researchgate.net By precluding Watson-Crick pairing with cytosine, m²₂G26 helps to stabilize the crucial hinge region between the D-arm and the anticodon-loop, contributing to the correct L-shaped tertiary structure of the tRNA. researchgate.net This function has led to the consideration of the enzyme responsible for this modification, tRNA-m²₂G26-methyltransferase, as an RNA chaperone. nih.govvanderbilt.edu In some hyperthermophilic archaea, the dimethylation of G10 is proposed to be important for ensuring correctly folded tRNAs at high temperatures by impeding the formation of aberrant base pairings. frontiersin.org

Role in tRNA Functionality

Impact on tRNA Stability

While RNA modifications are generally important for the folding and stability of tRNAs, the direct contribution of Nthis compound to the thermodynamic stability of RNA structures appears to be minimal. frontiersin.org Studies have shown that the substitution of guanosine with m²G is largely isoenergetic, meaning it does not significantly increase or decrease the stability of an RNA duplex or a GNRA tetraloop. nih.govnih.gov A minor stabilizing effect has been observed in the context of an internal m²G•U pair. nih.gov The stabilizing effect of the hydrophobic methyl group may be offset by a slight destabilization due to the loss of rotational entropy. frontiersin.org

Influence on Codon-Anticodon Interactions

Modified nucleosides within the anticodon loop of tRNA are known to be critical for ensuring the specificity and fidelity of the interaction between the tRNA's anticodon and the messenger RNA's (mRNA) codon. frontiersin.org Nthis compound is typically found in other regions of the tRNA, such as the D-arm and the acceptor stem, rather than the anticodon loop itself. frontiersin.orgresearchgate.net

Effects on Global Protein Synthesis

Research has identified the methyltransferases TRMT11 and THUMPD3 as responsible for the formation of m2G at positions 10 and 6 of tRNAs, respectively nih.govoup.com. Studies have shown that the lack of either of these enzymes, and consequently the absence of m2G at these positions, can negatively impact protein synthesis. Notably, the effects of these modifications are synergistic; the simultaneous absence of m2G at both positions 6/7 and 10 results in a more significant disruption of protein synthesis than the absence of a single modification nih.govoup.com. While the absence of these m2G modifications in tRNAs impairs protein synthesis, it does not appear to significantly affect the stability, folding, or aminoacylation of the substrate tRNAs nih.gov.

Beyond its role in tRNA, the presence of Nthis compound within mRNA codons has also been shown to influence translation. Studies using reconstituted translation systems have revealed that the introduction of m2G into mRNA codons can impede the rate of amino acid addition during the elongation phase of protein synthesis researchhub.comrsc.org. This suggests that the ribosome encounters and is affected by this modification, which can slow down the process of peptide chain elongation.

ConditionEffect on Global Protein SynthesisAssociated Enzymes
Absence of m2G at position 10 in tRNAImpaired protein synthesisTRMT11
Absence of m2G at position 6 in tRNAImpaired protein synthesisTHUMPD3
Simultaneous absence of m2G at positions 6/7 and 10 in tRNASynergistically impaired protein synthesisTRMT11 and THUMPD3
Presence of m2G in mRNA codonsImpedes translation elongationNot applicable

Involvement in Ribosomal Function

While direct evidence specifically detailing the role of Nthis compound in fine-tuning tRNA binding to the ribosomal P-site is still emerging, the location of this modification in the tRNA structure suggests a potential influence. The P-site, or peptidyl-tRNA site, is a critical binding site on the ribosome where the growing polypeptide chain is held. The precise positioning and stability of the tRNA within this site are crucial for efficient peptide bond formation.

The role of Nthis compound in the direct stabilization of ribosomal RNA (rRNA) secondary structure appears to be limited. Thermodynamic studies have shown that substituting guanosine with Nthis compound in RNA duplexes is iso-energetic, meaning it does not significantly increase or decrease the stability of the RNA helix nih.gov. This suggests that the primary function of m2G is likely not to provide substantial stabilization to the secondary structures of rRNA.

Contributions to Cellular Processes

Nthis compound modifications in tRNA have a demonstrable impact on cell proliferation, particularly in the context of cancer. The absence of m2G in tRNAs, resulting from the knockout of the methyltransferases TRMT11 and THUMPD3, has been shown to affect the proliferation of HCT116 colon cancer cells nih.gov.

While the knockout of either TRMT11 or THUMPD3 alone in HCT116 cells does not significantly perturb cell growth, the simultaneous knockout of both enzymes leads to a notable impairment in cellular proliferation frontiersin.org. This indicates a cooperative function of m2G modifications at positions 6/7 and 10 in supporting optimal cell growth. The decreased proliferation rate in cells lacking these modifications is likely a consequence of the defects in protein synthesis that arise from the absence of m2G in tRNAs frontiersin.org.

Cell LineGenetic ModificationEffect on Cell Proliferation
HCT116 (Colon Cancer)TRMT11 KnockoutNo significant perturbation
HCT116 (Colon Cancer)THUMPD3 KnockoutNo significant perturbation
HCT116 (Colon Cancer)TRMT11 and THUMPD3 Double KnockoutSignificantly impaired proliferation
HEK293TTHUMPD3 KnockoutMildly reduced growth rate

Emerging evidence suggests a dynamic role for Nthis compound in the cellular response to stress. tRNA modifications are increasingly recognized as a critical component of the adaptive response to various cellular stresses, including oxidative stress frontiersin.orgnih.gov. The levels of m2G in tRNAs appear to be dynamically regulated, indicating that this modification may be involved in cellular adaptation to changing environmental conditions frontiersin.org.

A lack of certain tRNA methylations has been linked to increased sensitivity to oxidative stress. For example, the absence of NSun2-mediated RNA methylation can lead to the accumulation of 5' tRNA-derived small RNA fragments, which in turn can inhibit protein synthesis and trigger apoptotic cell death in response to oxidative stress induced by sodium arsenite or UV nih.gov. This highlights the protective role of tRNA modifications in maintaining tRNA integrity and function during stress conditions. While not directly focused on m2G, these findings support the broader concept that proper tRNA modification is crucial for stress tolerance. The dynamic regulation of m2G suggests its involvement in these protective pathways, helping cells to manage and respond to stressful stimuli.

Pre-mRNA Splicing (via THUMPD2)

Nthis compound is a critical modification in the context of pre-mRNA splicing, a fundamental process for gene expression in eukaryotes. This function is mediated through the methyltransferase THUMPD2, which specifically targets the U6 snRNA, a core component of the spliceosome's catalytic center. nih.govnih.gov

Recent research has identified THUMPD2 as the "writer" enzyme responsible for installing the m2G modification at position 72 of U6 snRNA (U6-m2G72). nih.gov This modification is conserved among vertebrates and is crucial for the efficient functioning of the spliceosome. The absence of THUMPD2 leads to the elimination of the U6-m2G72 modification, which in turn impairs the pre-mRNA splicing activity of the spliceosome. nih.gov

Studies using human cell lines, such as HCT116 colon cancer cells, have demonstrated that the depletion of THUMPD2 results in thousands of altered alternative splicing events. nih.gov This indicates that the m2G modification on U6 snRNA is not merely a structural feature but plays an active role in fine-tuning the splicing process. The widespread changes in splicing patterns upon loss of U6-m2G72 suggest that this modification is important for global pre-mRNA splicing regulation. nih.gov Furthermore, the aberrant splicing caused by the lack of THUMPD2 can trigger the nonsense-mediated mRNA decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNAs containing premature termination codons. nih.gov This highlights the importance of THUMPD2-mediated m2G modification in maintaining the fidelity of gene expression.

EnzymeTarget RNAPosition of ModificationCellular Process AffectedConsequence of Depletion
THUMPD2U6 snRNAG72Pre-mRNA SplicingImpaired splicing activity, altered alternative splicing, activation of NMD

Reverse Transcription (Dynamic Barrier)

The presence of modified nucleosides in an RNA template can pose a challenge to the processivity of reverse transcriptase enzymes. Nthis compound can act as a barrier to reverse transcription, causing the enzyme to pause or stall.

While the closely related modification N2,N2-dimethylguanosine (m22G) is known to strongly block reverse transcriptase progression, Nthis compound also influences this process. researchgate.netfrontiersin.org Research has shown that reverse transcriptase pauses at N2-methylguanine during the in vitro transcription of Escherichia coli 16S ribosomal RNA. researchgate.net This pausing effect suggests that the methyl group on the guanine base interferes with the enzyme's active site, likely by altering the conformation of the RNA template or affecting the base-pairing interactions required for cDNA synthesis.

The concept of a "dynamic barrier" implies that the impediment to reverse transcription is not necessarily an absolute block but rather a point of increased pausing or dissociation of the enzyme. The efficiency of read-through can be influenced by the specific sequence context and the particular reverse transcriptase used. This characteristic is utilized in some RNA sequencing techniques to detect the presence and location of RNA modifications. The stalling of reverse transcriptase at a modified site results in truncated cDNA products, which can then be identified and mapped. While m22G provides a more definitive stop, the pausing induced by m2G can also serve as a signature for its presence, contributing to the broader understanding of the epitranscriptome. researchgate.netfrontiersin.org

ModificationEffect on Reverse TranscriptaseMechanism
Nthis compound (m2G)Pausing/StallingInterference with enzyme active site and/or base-pairing
N2,N2-Dimethylguanosine (m22G)Strong BlockDisruption of canonical base-pairing

Cellular Growth and Fitness

Nthis compound modifications in non-coding RNAs, particularly tRNAs and snRNAs, are important for optimal cellular proliferation and fitness. nih.gov The absence of these modifications has been shown to impair protein synthesis and negatively affect cell growth. nih.gov

The impact on translation is a likely contributor to the observed defects in cellular growth. Although the absence of these m2G modifications does not appear to significantly affect the stability, folding, or aminoacylation of the substrate tRNAs, it does affect the efficiency of the translation process itself. nih.gov For instance, the absence of THUMPD3 can lead to an accumulation of monosomes (80S ribosomes), which may indicate a stalling of translation. nih.gov These findings underscore the critical role of m2G modifications in fine-tuning the translational machinery to support robust cellular growth and proliferation. nih.govnih.gov

Depleted Enzyme(s)Affected RNA and PositionImpact on Protein SynthesisImpact on Cell Proliferation
TRMT11tRNA (position 10)ImpairedAffected
THUMPD3tRNA (position 6)ImpairedAffected
TRMT11 and THUMPD3tRNA (positions 10 and 6)ImpairedSignificantly Impaired

Methodologies for Detection and Analysis of N2 Methylguanosine

Computational Prediction Tools for m²G Sites

Given the experimental challenges in detecting m²G sites, computational prediction tools have become essential for identifying potential modification sites in a time and labor-efficient manner. nih.govresearchgate.net

One prominent approach in the computational prediction of m²G sites involves the use of machine learning algorithms, particularly Random Forest (RF). nih.govresearchgate.netnih.govfrontiersin.org RF is an ensemble learning method that constructs multiple decision trees during training and outputs the class that is the mode of the classes of the individual trees, making it robust for classification tasks in bioinformatics. researchgate.netnih.govfrontiersin.org

A notable predictor, RFhy-m2G, was developed specifically to identify m²G modification sites across different species. nih.govresearchgate.netmalab.cn This tool is built upon a combination of hybrid features and a Random Forest classifier. nih.govresearchgate.net The use of hybrid features, which integrate various types of sequence information, has been shown to improve the performance of prediction models for biological sequences. researchgate.net The RFhy-m2G model demonstrated high accuracy in both five-fold cross-validation and independent testing, suggesting its potential as a reliable tool for m²G site prediction. nih.govresearchgate.netresearchgate.net

The success of computational predictors like RFhy-m2G lies in the sophisticated features extracted from the RNA sequences surrounding potential modification sites. nih.govresearchgate.net These features aim to capture the essential properties that distinguish m²G sites from non-m²G sites. Key features employed include:

Enhanced Nucleic Acid Composition (ENAC) : This feature considers the frequency of k-mers (short nucleotide subsequences) in the RNA sequence, providing information about the local sequence context.

Pseudo Dinucleotide Composition (PseDNC) : PseDNC incorporates not only the local dinucleotide frequency but also the physicochemical properties of the nucleotides, offering a more comprehensive representation of the sequence. nih.govresearchgate.net

Nucleotide Pair Position Specificity (NPPS) : This feature captures the positional information of nucleotide pairs within the sequence, which can be crucial for recognizing specific modification motifs. nih.govresearchgate.netmdpi.com

By fusing these different feature types—encompassing primary sequence-derived properties, physicochemical characteristics, and position-specific information—a more accurate and robust prediction model can be built. nih.govresearchgate.net To handle the potential redundancy in these hybrid features, feature selection algorithms like Max-Relevance-Max-Distance (MRMD) are often employed to select the most informative features, further enhancing prediction performance. nih.govresearchgate.netresearchgate.net

The foundation of many m²G prediction tools lies in the analysis of sequence-derived features and the use of position-specific scoring matrices (PSSMs). frontiersin.orgresearchgate.net These computational methods analyze the nucleotide sequences flanking a potential modification site to identify patterns or motifs associated with m²G. frontiersin.org

Several computational tools have been developed that rely on nucleoside chemical properties, various sequence-derived features, and PSSMs to predict m²G sites. frontiersin.orgresearchgate.net For example, the iRNA-m2G predictor utilizes nucleotide chemical properties and accumulated nucleotide frequency to encode RNA sequences for the identification of m²G sites in eukaryotic transcriptomes. researchgate.netresearchgate.net Such models are often trained on benchmark datasets of experimentally verified m²G sites and validated through rigorous testing methods like the jackknife test and cross-species validation to ensure their robustness and stability. researchgate.net

The analysis of position-specific nucleotide biases has revealed that certain nucleotides are enriched or depleted at specific positions around m²G sites, and these patterns can differ between species. researchgate.net This information is critical for constructing accurate PSSMs and developing effective prediction models.

In Vitro Enzymatic Assays for Methyltransferase Activity

In vitro enzymatic assays are crucial for confirming the methyltransferase activity of specific enzymes responsible for m²G formation and for studying their substrate specificity. nih.govcirad.frnih.gov These assays typically involve incubating a purified recombinant enzyme with a specific RNA substrate and a methyl group donor, most commonly S-adenosyl-L-methionine (SAM). nih.govcirad.frnih.gov

A common method to detect methylation is through the use of radioactively labeled SAM, such as [³H]-SAM or [¹⁴C]-SAM. nih.govnih.gov The incorporation of the radioactive methyl group into the RNA substrate can be quantified using techniques like filter binding assays. nih.gov To identify the specific site of methylation and to distinguish between m²G and N²,N²-dimethylguanosine (m²₂G), the methylated RNA can be digested into nucleosides using enzymes like nuclease P1. nih.gov The resulting nucleosides are then separated and identified using methods like two-dimensional thin-layer chromatography (TLC) or HPLC coupled with mass spectrometry. nih.govnih.gov

For example, the activity of the THUMPD3-TRMT112 complex, which is responsible for m²G6 formation in human tRNAs, has been characterized using in vitro enzymatic assays. nih.govresearchgate.net These studies demonstrated that the complex could methylate a broad range of G6-containing human cytoplasmic tRNAs. nih.govresearchgate.net Similarly, the activity of archaeal Trm11, which catalyzes the formation of m²G and m²₂G at position 10 in tRNAs, has been investigated using in vitro assays with purified enzymes and tRNA transcripts. cirad.frnih.gov

These assays not only confirm the enzymatic function but also allow for the determination of kinetic parameters and the investigation of the structural and sequence elements within the RNA substrate that are required for recognition by the methyltransferase. nih.gov

Radioactivity-Based Assays

Radioactivity-based assays represent a classic and highly sensitive method for detecting and quantifying the activity of methyltransferase enzymes that produce N2-methylguanosine (m2G). nih.gov These assays are foundational in the biochemical characterization of RNA-modifying enzymes. The fundamental principle involves monitoring the transfer of a radiolabeled methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to a specific guanosine (B1672433) residue within an RNA substrate. nih.gov

The most frequently used radioisotope for this purpose is tritium (B154650) ([³H]). nih.gov An in vitro methylation assay is set up by combining the enzyme of interest (e.g., a TRMT11-THUMPD3 complex), a suitable RNA substrate (such as a specific transfer RNA that is a known target for methylation), and SAM that has been radiolabeled with tritium ([³H]-SAM). nih.gov The reaction is allowed to proceed under optimized buffer conditions.

Following the incubation period, the radioactivity incorporated into the RNA molecule is measured. This quantification is typically achieved through scintillation counting. nih.gov The amount of incorporated radioactivity is directly proportional to the enzymatic activity of the m2G methyltransferase. This straightforward yet powerful technique enabled the initial identification of many methyltransferase activities. nih.gov

A typical setup for such an assay involves specific concentrations of enzyme, substrate, and cofactors in a buffered solution, as detailed in research on human tRNA m2G methyltransferases. nih.gov

ComponentExample Concentration/AmountPurposeSource
Enzyme3 pmolTo catalyze the methylation reaction. nih.gov
RNA Substrate75 pmol of E. coli tRNAiMetThe molecule to be methylated. nih.gov
S-adenosylmethionine (SAM)2 µMMethyl group donor. nih.gov
[³H]-SAM0.2 µMRadiolabeled methyl donor for detection. nih.gov
Buffer25 mM K-phosphate pH 7.5Maintains optimal pH for enzymatic activity. nih.gov
Additional Components50 µM EDTA, 5 mM MgCl₂, 5 mM NH₄ClCofactors and chelating agents to ensure enzyme stability and function. nih.gov

This method is invaluable for determining enzyme kinetics, substrate specificity, and for screening potential inhibitors of m2G methyltransferases. biorxiv.org

Structural Biology Techniques for Conformation Analysis (e.g., X-ray Diffractometry)

Structural biology techniques, particularly X-ray diffractometry (also known as X-ray crystallography), are indispensable for determining the precise three-dimensional structure of Nthis compound and understanding its conformational properties at an atomic level. capes.gov.brslideshare.net This method involves crystallizing the molecule of interest and bombarding the crystal with X-rays. The resulting diffraction pattern is then used to calculate an electron density map, from which a detailed atomic model of the molecule can be built. slideshare.net

The crystal structure of Nthis compound itself has been successfully determined using three-dimensional X-ray diffractometer data. capes.gov.br These studies reveal critical conformational details. For instance, in its crystalline form, the N2-methyl group of m2G is positioned proximal to the imidazole (B134444) ring. capes.gov.br A key conformational feature is the orientation around the glycosidic bond, which links the guanine (B1146940) base to the ribose sugar. For m2G, this bond adopts a syn conformation. capes.gov.br This is noteworthy because it occurs despite the absence of the O(5′)H···N(3) hydrogen bond that often stabilizes this conformation in other nucleosides. capes.gov.br

Furthermore, analysis of the m2G structure shows that methylation of the 2-amino group significantly alters the base stacking interactions compared to unmodified guanosine. capes.gov.br The methyl group plays a dominant role in the stacking arrangement. capes.gov.br The conformation around the C(4′)–C(5′) bond in the ribose sugar also exhibits a non-standard arrangement. capes.gov.br

X-ray crystallography has also been employed to study the structure of the enzymes responsible for creating m2G, such as the tRNA m2G methyltransferases Trm14 and aTrm11. nih.govoup.com These studies, which often involve co-crystallizing the enzyme with the methyl donor SAM, provide mechanistic insights into how the enzyme recognizes its specific tRNA substrate and catalyzes the methylation at a specific site. nih.gov

The table below summarizes crystallographic data for a related structure, providing an example of the kind of data obtained through X-ray diffraction analysis.

ParameterValueDetailsSource
MethodX-RAY DIFFRACTIONThe technique used for structure determination. rcsb.org
Resolution1.80 ÅA measure of the level of detail in the determined structure. rcsb.org
R-Value Work0.190A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. rcsb.org
R-Value Free0.277A cross-validation metric to assess the quality of the model against a subset of data not used in refinement. rcsb.org
Molecule StudiedRNA duplex with tandem m22G:A pairsIllustrates the application of the technique to RNA containing a related modified guanosine. rcsb.org

N2 Methylguanosine in Health and Disease

Dysregulation of m²G Modifications and Associated Enzymes

N2-methylguanosine (m²G) is a post-transcriptional modification of RNA molecules, primarily transfer RNAs (tRNAs) and small nuclear RNAs (snRNAs), that plays a crucial role in fine-tuning gene expression. nih.govnih.gov The precise placement of this methyl group is carried out by a group of enzymes known as methyltransferases (MTases). The dysregulation of both the m²G modification levels and the activity of the enzymes responsible for its placement has been increasingly linked to a variety of human diseases. nih.govnih.govnih.gov

The primary enzymes responsible for m²G modification are TRMT11, THUMPD3, and THUMPD2, which often work in concert with a cofactor protein, TRMT112. nih.govgenenames.orgrhea-db.org Research has elucidated the specific roles of these enzymes:

TRMT11: In conjunction with TRMT112, TRMT11 is responsible for methylating guanosine (B1672433) at position 10 (G10) of various tRNAs. nih.govgenenames.org

THUMPD3: This enzyme, also activated by TRMT112, targets guanosine at position 6 (G6) in a wide range of tRNAs. genenames.orgrhea-db.org

THUMPD2: In contrast to the tRNA-modifying enzymes, THUMPD2 is responsible for the m²G modification in U6 snRNA, a core component of the spliceosome which is essential for pre-mRNA splicing. nih.govbiorxiv.org

The dysregulation of these enzymes can lead to aberrant m²G levels, which in turn can disrupt critical cellular processes. For instance, the absence of TRMT11 and THUMPD3 has been shown to impair protein synthesis and inhibit cell proliferation, particularly in colon cancer cells. nih.gov This highlights the synergistic importance of m²G modifications at different positions within tRNA for optimal cellular function. nih.gov

Table 1: Key Enzymes in Nthis compound Modification and Their Dysregulation in Disease

Enzyme Target RNA Position of Modification Associated Pathologies
TRMT11 tRNA Guanosine-10 (G10) High-grade gliomas, Prostate cancer biorxiv.orgfrontiersin.org
THUMPD3 tRNA Guanosine-6 (G6) Lung cancer biorxiv.org
THUMPD2 U6 snRNA Guanosine-72 (G72) Age-related macular degeneration biorxiv.org

Implications in Human Pathologies

The disruption of the finely tuned m²G epitranscriptome has significant consequences for human health, with implications in a range of pathologies from neurodevelopmental disorders to various forms of cancer. nih.govnih.govnih.gov

Neurodevelopmental Disorders

Aberrant tRNA modifications are increasingly being recognized for their role in the pathogenesis of neurodevelopmental disorders. researchgate.netfrontiersin.org The high metabolic rate and intricate developmental processes of the brain make it particularly vulnerable to defects in protein synthesis, a process heavily influenced by tRNA modifications like m²G. frontiersin.org Loss-of-function mutations in the human TRMT1 gene, which is involved in tRNA methylation, have been linked to neurological disorders, underscoring the critical role of these modifications in the proper development and function of the nervous system. researchgate.net While the direct causal link between m²G dysregulation and specific neurodevelopmental disorders is an area of ongoing research, the fundamental importance of tRNA function in neuronal health suggests a strong association. researchgate.netfrontiersin.org

Cancers

The role of m²G dysregulation is more extensively documented in the context of cancer. nih.govnih.govnih.gov The uncontrolled proliferation characteristic of cancer cells is often accompanied by an altered translational program, where tRNA modifications, including m²G, play a pivotal role. nih.gov

Potential as Diagnostic Tools

The altered RNA turnover in cancer cells leads to the excretion of modified nucleosides in urine and their presence in serum, making them promising biomarkers for cancer diagnosis and prognosis. nih.govhmdb.ca

Urinary Biomarkers: Studies have shown that the levels of modified nucleosides, including this compound, are significantly elevated in the urine of patients with various cancers, such as breast, colon, liver, and lung cancer. nih.govwikipathways.org One study focusing on urogenital tract cancer found that Nthis compound was significantly associated with disease risk, with an odds ratio of 4.82. nih.govtandfonline.com The analysis of a panel of urinary nucleosides has demonstrated high sensitivity and specificity in differentiating cancer patients from healthy individuals. nih.gov

Serum Biomarkers: Targeted metabolomics of serum samples has also revealed altered levels of m²G in cancer patients. In a study on colorectal cancer, the concentration of Nthis compound was found to be decreased in patients with colorectal cancer compared to healthy controls and those with colorectal adenomas. frontiersin.org This suggests that serum m²G levels could potentially serve as a biomarker for the early detection of colorectal cancer. frontiersin.org

Table 2: Nthis compound as a Potential Cancer Biomarker

Sample Type Cancer Type Change in Nthis compound Level Diagnostic Potential
Urine Urogenital Tract Cancer Increased Prognostic biomarker nih.govtandfonline.com
Urine Breast, Colon, Liver, Lung Cancer Increased Potential for early detection nih.govwikipathways.org
Serum Colorectal Cancer Decreased Potential for early detection and differentiation from adenomas frontiersin.org
Potential as Therapeutic Targets

The enzymes that install m²G modifications are emerging as potential therapeutic targets in oncology. frontiersin.orgnih.gov Given their role in promoting cell proliferation and survival in various cancers, inhibiting their activity presents a novel strategy for cancer treatment.

Targeting TRMT11 and THUMPD3: The combined deficiency of TRMT11 and THUMPD3 has been shown to significantly reduce cell growth and protein synthesis in colon cancer cells, suggesting that dual inhibitors could be an effective therapeutic approach. nih.gov Overexpression of TRMT11 has been associated with increased proliferation and invasion in high-grade gliomas, while fusions involving TRMT11 have been linked to aggressive prostate cancer, making it a target of interest in these malignancies. biorxiv.orgfrontiersin.org

Targeting THUMPD2 and Splicing: As THUMPD2 is crucial for the m²G modification of U6 snRNA and proper pre-mRNA splicing, its dysregulation in cancer offers another therapeutic avenue. nih.govbiorxiv.org Upregulated THUMPD3 has been shown to promote lung cancer cell proliferation and migration. biorxiv.org

The development of specific inhibitors for these methyltransferases is still in its early stages but represents a promising area of research for novel cancer therapies. nih.gov

Future Directions and Research Perspectives

Elucidating Additional Biological Functions of m²G

Currently, the most well-documented function of m²G is its role in controlling and stabilizing the three-dimensional structure of tRNA. researchgate.netnih.gov This modification, along with N2,N2-dimethylguanosine (m²₂G), is typically found at the junctions between the acceptor stem and the D-arm, and between the D-arm and the anticodon stem loop in tRNA molecules. doaj.orgresearchgate.net These modifications are believed to contribute to the proper L-shaped architecture of tRNA, which is crucial for its function in protein synthesis. frontiersin.org However, the full spectrum of m²G's biological roles remains largely uncharted.

Future research will need to move beyond tRNA to explore the functions of m²G in other types of RNA. The recent detection of m²G in messenger RNA (mRNA) from S. cerevisiae suggests it may have regulatory functions at the transcriptome level. biorxiv.orgbiorxiv.org Key research questions include:

How does m²G influence the stability, localization, and translation of mRNA?

Does m²G play a role in the processing and function of other non-coding RNAs, such as small nuclear RNAs (snRNAs)? nih.gov

What are the functional consequences of m²G in the context of ribonucleoprotein complexes? frontiersin.org

Answering these questions will require the development of robust functional assays to probe the impact of m²G on various cellular processes, including gene expression, splicing, and protein synthesis. nih.gov

Identification of Novel m²G Sites Across RNA Types

A significant limitation in understanding m²G has been the difficulty in accurately identifying its location across the entire transcriptome. rna-seqblog.com While m²G is most famously associated with tRNA and ribosomal RNA (rRNA), emerging evidence suggests its presence in other RNA species. biorxiv.org For instance, the methyltransferase THUMPD2 has been shown to install m²G in U6 snRNA, a key component of the spliceosome. nih.gov

The development of new technologies is crucial for expanding the map of m²G sites. Future efforts will likely focus on:

Applying advanced sequencing techniques to identify m²G in less abundant RNA types, such as mRNAs and long non-coding RNAs. biorxiv.org

Conducting transcriptome-wide mapping of m²G in different organisms, tissues, and developmental stages to understand its prevalence and potential for dynamic regulation.

Investigating potential m²G sites that are not controlled by known methyltransferases, which could point to the existence of yet-undiscovered enzymes. rna-seqblog.com

These studies will be instrumental in building a comprehensive atlas of the m²G epitranscriptome, providing a foundation for functional investigations.

Characterization of m²G "Reader" Proteins

In the field of epitranscriptomics, "reader" proteins are crucial components that recognize specific RNA modifications and translate them into functional consequences, such as altered RNA stability or translation. frontiersin.org While readers for other RNA modifications like N6-methyladenosine (m⁶A) have been extensively studied, no proteins that specifically recognize m²G have been identified to date. frontiersin.org This suggests that m²G may primarily exert its effects directly on the structure and properties of the RNA molecule itself. frontiersin.org

However, the possibility of m²G readers cannot be discounted. Future research should prioritize the identification and characterization of such proteins. Potential research strategies include:

Utilizing proteomic approaches, such as RNA pull-down assays with m²G-containing baits followed by mass spectrometry, to identify interacting proteins.

Employing bioinformatic methods to predict potential RNA-binding proteins that may have an affinity for m²G.

Functionally validating candidate reader proteins to determine how their binding to m²G-modified RNA influences downstream cellular processes.

The discovery of m²G readers would add a new layer of complexity to our understanding of how this modification regulates gene expression.

Development of Advanced Sequencing Methods for m²G

A major hurdle in m²G research has been the lack of sensitive and high-resolution methods for its detection and quantification. biorxiv.org Traditional methods often struggle with accuracy, and until recently, no direct sequencing method for m²G was available. researchgate.net This has significantly hampered progress in the field. biorxiv.org

The development of innovative sequencing technologies is a critical area of future research. Several promising approaches are emerging:

Computational Predictors: Several computational tools, such as RFhy-m2G and iRNA-m2G, have been developed to predict m²G sites based on sequence features and physicochemical properties. researchgate.netnih.govresearchgate.net While useful, these in silico methods require experimental validation.

Chemical-Based Sequencing: Methods like PhOxi-seq, which uses photooxidation to induce a chemical change at m²G sites that can be detected by sequencing, have shown promise in identifying m²G in various RNA types, including rRNA, tRNA, and mRNA. biorxiv.orgrna-seqblog.comresearcher.life Further optimization of such methods will improve their sensitivity and applicability.

Nanopore Sequencing: Direct RNA sequencing using nanopore technology holds potential for the direct detection of modified bases, including m²G. researchgate.net Continued improvements in this technology could enable high-throughput, single-molecule detection of m²G.

The table below summarizes some of the current and emerging methods for m²G detection.

Method CategorySpecific MethodPrincipleRNA TypesResolution
Computational RFhy-m2G, iRNA-m2GMachine learning models based on sequence and chemical properties. researchgate.netresearchgate.netEukaryotic transcriptomesPredictive
Chemical-based Sequencing PhOxi-seqPhotooxidation of m²G leads to detectable signals during sequencing. biorxiv.orgrna-seqblog.comrRNA, tRNA, mRNASingle-nucleotide
Mass Spectrometry LC-MS/MSDirect detection and quantification of modified nucleosides after RNA hydrolysis. biorxiv.orgTotal RNA, purified mRNANot site-specific

Continued innovation in these and other sequencing technologies will be essential for accurately mapping the m²G landscape and understanding its dynamics.

Investigation of m²G Dynamics and Regulation in Various Physiological Contexts

The regulation of RNA modifications is often dynamic, responding to cellular signals and environmental changes. Understanding how m²G levels are controlled and how they change in different physiological and pathological states is a key area for future investigation. frontiersin.org

Research in this area should focus on:

Identifying the full complement of "writer" and "eraser" enzymes: While several methyltransferases (writers) that install m²G are known (e.g., TRMT11, THUMPD3, THUMPD2), the enzymes that may remove this mark (erasers) are less understood. nih.gov Identifying these enzymes is crucial for understanding the reversibility and dynamic regulation of m²G.

Investigating the impact of cellular stress: Studies on other RNA modifications have shown that their levels can change in response to stress. the-innovation.org Future work should explore whether m²G levels are altered by stressors such as nutrient deprivation, oxidative stress, or viral infection.

Exploring the role of m²G in development and disease: The dysregulation of RNA modifications has been linked to various human diseases, including cancer and neurological disorders. frontiersin.orgthe-innovation.org Investigating the m²G epitranscriptome in different disease models could reveal its role in pathogenesis.

These studies will provide insights into the regulatory networks that control m²G and its importance in maintaining cellular homeostasis.

Therapeutic Potential of Targeting m²G-Related Pathways

The enzymes that install RNA modifications are emerging as promising therapeutic targets, particularly in oncology. mdpi.com Given that the dysregulation of m²G methyltransferases has been linked to diseases like cancer, targeting these enzymes represents a potential therapeutic strategy. nih.govrna-seqblog.com

Future research in this direction should aim to:

Validate m²G methyltransferases as therapeutic targets: This involves demonstrating that the inhibition of these enzymes has a therapeutic effect in preclinical models of disease. For example, the absence of the m²G methyltransferases TRMT11 and THUMPD3 has been shown to impair the proliferation of colon cancer cells. nih.gov

Develop specific inhibitors: The design and synthesis of small molecule inhibitors that specifically target m²G-related enzymes will be a critical step towards clinical translation.

Explore combination therapies: Targeting m²G pathways in combination with other anti-cancer therapies could offer synergistic effects and overcome drug resistance.

The exploration of the therapeutic potential of targeting m²G pathways is still in its early stages, but it holds significant promise for the development of novel treatments for a range of diseases.

Q & A

Basic: How should N2-methylguanosine be handled to ensure stability during experimental workflows?

Nthis compound is highly sensitive to freeze-thaw cycles, particularly at low concentrations. To preserve stability:

  • Avoid multiple freeze-thaw cycles. Store aliquots at −80°C and thaw only once before analysis.
  • Use freshly prepared solutions for quantitative assays, as repeated thawing introduces deviations (>15% in LQC concentrations) due to degradation .
  • Implement strict temperature controls during storage and transport.

Basic: What methodologies are validated for detecting and quantifying Nthis compound in RNA samples?

  • Mutational Profiling (m7G-MaP-seq) : Detects methylated sites via sodium borohydride reduction, inducing abasic sites recorded as cDNA mutations during reverse transcription. This method achieves nucleotide resolution and statistical validation through log-likelihood ratio tests .
  • LC-MS/MS : Validated under EMA guidelines, but requires optimization to address matrix effects in biological fluids (e.g., urine) .
  • Computational prediction tools : iRNA-m2G (sequence-derived features) and RFhy-m2G (random forest with hybrid features) predict modification sites but require experimental validation .

Basic: What is the biological significance of Nthis compound in RNA?

Nthis compound is a conserved tRNA and snRNA modification critical for:

  • tRNA stability and translation fidelity : Methylation at position 10 (catalyzed by archaeal Trm11) stabilizes the tRNA acceptor stem and T-loop interactions .
  • Pre-mRNA splicing : snRNA U6 modifications (e.g., human cells) influence spliceosome assembly and splicing efficiency .

Advanced: What challenges arise in synthesizing Nthis compound for structural studies?

  • Chemical synthesis : Requires multi-step protection/deprotection strategies. For example, acetylation of guanosine followed by selective methylation at the N2 position, with purification challenges due to steric hindrance .
  • Enzymatic methylation : Recombinant aTrm11 from Thermococcus kodakarensis methylates guanosine in vitro, but specificity depends on tRNA tertiary structure recognition (THUMP and Rossmann-fold domains) .

Advanced: How can researchers resolve contradictions in stability data for Nthis compound?

Discrepancies in freeze-thaw stability (e.g., variable degradation after cycles 1–2 vs. stability at cycle 3) suggest:

  • Concentration-dependent degradation : Low-concentration samples (<LQC) are more prone to degradation. Use higher concentrations or stabilize with RNA protectants.
  • Batch-specific variability : Validate each batch via LC-MS/MS before critical experiments .

Advanced: What experimental strategies elucidate the functional impact of Nthis compound in RNA-protein interactions?

  • Biophysical assays : Circular dichroism (CD) and thermal melting studies reveal structural stabilization effects in rRNA hairpin loops (e.g., E. coli 16S rRNA h31) .
  • Knockout models : CRISPR-Cas9 deletion of methyltransferases (e.g., METTL10 in human cells) followed by ribosome profiling quantifies effects on translation efficiency .

Advanced: How do computational tools improve the identification of Nthis compound sites?

  • Deep learning frameworks : Tools like DeepMRMP integrate sequence context and physicochemical properties to predict modification sites but require training on high-confidence datasets (e.g., MODOMICS) .
  • Alignment strategies : Benchmarking tRNA-Seq pipelines (e.g., truncation analysis near m2G sites) reduces false positives in NGS data .

Advanced: What role does Nthis compound play in RNA structural dynamics?

Methylation alters:

  • Base-stacking and rigidity : N2-methylation increases steric bulk, stabilizing local RNA helices (e.g., ribosomal RNA) .
  • Hydrogen-bonding networks : Methyl groups disrupt canonical Watson-Crick pairing, potentially creating recognition motifs for RNA-binding proteins .

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